2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2S2/c1-13(10,11)3-9-8-2(12-3)4(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLPTSMJAQPVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865385 | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27603-25-4 | |
| Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27603-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027603254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of a sulfonyl hydrazide with a trifluoromethyl ketone under acidic conditions can lead to the formation of the desired thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1. Antifungal Properties
Research indicates that 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole exhibits significant antifungal activity. It has been documented as an effective agent against various fungal pathogens, making it a candidate for developing new antifungal treatments .
2. Insecticidal and Bactericidal Effects
In addition to its antifungal properties, this compound also shows potential insecticidal and bactericidal activities. Studies have demonstrated that it can effectively combat pests such as insects and bacteria, which are critical threats in agricultural settings . Its effectiveness is attributed to its ability to disrupt biological processes in these organisms.
Applications in Agriculture
1. Herbicide Intermediates
this compound serves as an important intermediate in the synthesis of herbicides. The compound's structure allows it to be modified into various herbicidal formulations that target specific weed species while minimizing damage to crops .
2. Formulation of Pesticides
The compound can be incorporated into pesticide formulations due to its dual activity against fungi and insects. This makes it a valuable component in integrated pest management systems designed to control multiple types of pests simultaneously .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparative Analysis
Physical and Chemical Properties
Bioactivity
Biological Activity
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, often referred to as TDA sulfone, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly in the context of antimicrobial and anticancer activities.
The molecular formula of this compound is , with a molecular weight of 232.21 g/mol. Its structure includes a thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group. Key physical properties are summarized in the table below:
| Property | Value |
|---|---|
| Chemical Formula | C₄H₃F₃N₂O₂S₂ |
| Molecular Weight | 232.21 g/mol |
| Appearance | White to off-white powder |
| Boiling Point | 269 °C |
| Density | 1.65 g/cm³ |
| Flash Point | 116 °C |
Synthesis
The synthesis of TDA sulfone involves the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using hydrogen peroxide in the presence of a tungsten catalyst. This method allows for the efficient conversion of the precursor compound into the desired sulfone derivative .
Antimicrobial Properties
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial activity. The presence of the thiadiazole moiety is crucial for this activity. For instance, studies have shown that related compounds can effectively combat various pathogenic microorganisms responsible for diseases such as tuberculosis and malaria .
Anticancer Activity
The anticancer potential of TDA sulfone has been explored through structure-activity relationship (SAR) studies. Compounds containing the thiadiazole ring have shown promising results against various cancer cell lines. For example, certain derivatives have exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin . The mechanism is believed to involve interaction with cellular targets that lead to apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiadiazole derivatives against resistant strains of bacteria. The results highlighted significant inhibition zones when tested against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that TDA sulfone could serve as a lead compound for developing new antibiotics .
Q & A
Q. How do substituents affect nucleophilic substitution reactivity?
- Methodological Answer: The trifluoromethyl group's strong electron-withdrawing effect deactivates the thiadiazole ring, reducing reactivity toward electrophiles. Conversely, methylsulfonyl enhances leaving-group ability in SNAr reactions. Hammett substituent constants (σₚ) guide predictive models for reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
